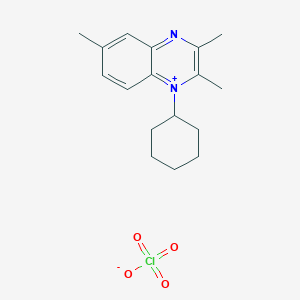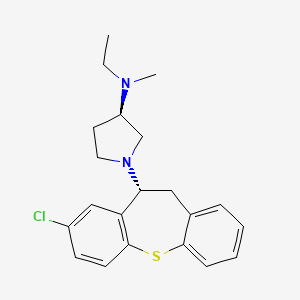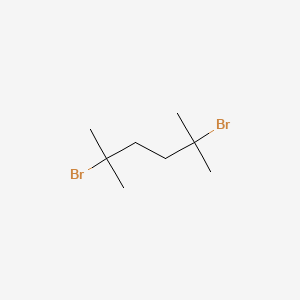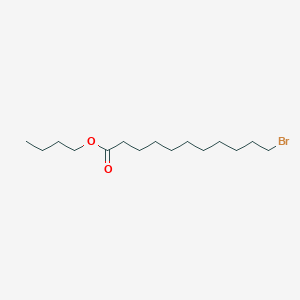![molecular formula C25H22SSn B14628590 Stannane, [(4-methylphenyl)thio]triphenyl- CAS No. 55216-00-7](/img/structure/B14628590.png)
Stannane, [(4-methylphenyl)thio]triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, [(4-methylphenyl)thio]triphenyl- is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and one [(4-methylphenyl)thio] group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, [(4-methylphenyl)thio]triphenyl- typically involves the reaction of triphenyltin chloride with 4-methylphenylthiol in the presence of a base. The reaction can be represented as follows:
Ph3SnCl+4-CH3C6H4SH→Ph3SnS(4-CH3C6H4)+HCl
The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for organotin compounds like Stannane, [(4-methylphenyl)thio]triphenyl- often involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, [(4-methylphenyl)thio]triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler organotin hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Stannane, [(4-methylphenyl)thio]triphenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound’s organotin structure makes it a candidate for studying the biological activity of tin-containing molecules.
Medicine: Research into the potential medicinal properties of organotin compounds includes their use as antifungal and anticancer agents.
Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Stannane, [(4-methylphenyl)thio]triphenyl- involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic processes and chemical transformations. The [(4-methylphenyl)thio] group can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Stannane, triphenyl-: This compound has a similar structure but lacks the [(4-methylphenyl)thio] group.
Stannane, tetraphenyl-: This compound contains four phenyl groups bonded to the tin atom.
Uniqueness
Stannane, [(4-methylphenyl)thio]triphenyl- is unique due to the presence of the [(4-methylphenyl)thio] group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in sulfur-related reactions, making it valuable in specific synthetic applications.
Propriétés
Numéro CAS |
55216-00-7 |
|---|---|
Formule moléculaire |
C25H22SSn |
Poids moléculaire |
473.2 g/mol |
Nom IUPAC |
(4-methylphenyl)sulfanyl-triphenylstannane |
InChI |
InChI=1S/C7H8S.3C6H5.Sn/c1-6-2-4-7(8)5-3-6;3*1-2-4-6-5-3-1;/h2-5,8H,1H3;3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
VRCSXSAGSQAQCC-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14628548.png)

phosphane](/img/structure/B14628550.png)
![Dimethyl 2,2'-[(1R,2S)-cyclopropane-1,2-diyl]diacetate](/img/structure/B14628552.png)


